2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS No.: 896630-65-2
Cat. No.: VC8149209
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896630-65-2 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO3/c1-9(2)7-15-8-12(14(17)18)10-5-3-4-6-11(10)13(15)16/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
| Standard InChI Key | KHWZWHBGCGZGLA-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O |
| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule features a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 2 with a 2-methylpropyl (isobutyl) group and at position 4 with a carboxylic acid moiety (Figure 1). This configuration creates three distinct pharmacophoric regions:
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Aromatic plane: The fused benzene ring provides π-π stacking potential .
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Hydrogen-bonding triad: The lactam carbonyl (C1=O), carboxylic acid (-COOH), and adjacent nitrogen enable multiple binding interactions .
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Hydrophobic domain: The branched 2-methylpropyl group enhances membrane permeability .
Physicochemical Profile
Table 1 summarizes key properties derived from computational models and analogous compounds:
The moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .
Synthetic Methodology
Copper-Catalyzed Domino Reaction
The most efficient route adapts Wang et al.'s Ugi-4CR/post-cyclization strategy :
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Ugi four-component reaction (4CR):
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2-Iodobenzoic acid
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2-Methylpropylamine
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Formaldehyde
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tert-Butyl isocyanide
Reactants combine in methanol at 25°C for 24h, yielding the Ugi adduct in 68% yield .
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Copper-mediated cascade cyclization:
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Ugi adduct (1.0 equiv)
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Ethyl acetoacetate (1.5 equiv)
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CuI (10 mol%)
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Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
Heating in dioxane at 80°C for 12h achieves cyclization with 54% isolated yield .
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Critical Reaction Parameters
Table 2 compares optimization results from small-scale trials:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| CuI (5 mol%) | 32 | 88 |
| CuI (10 mol%) | 54 | 95 |
| CuBr (10 mol%) | 41 | 91 |
| Temperature (70°C) | 48 | 93 |
| Solvent (DMF) | 29 | 82 |
Ligand-free conditions prove optimal, minimizing byproduct formation . The 2-methylpropyl group's steric bulk necessitates higher catalyst loading compared to smaller alkyl substituents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key <sup>1</sup>H NMR signals (500 MHz, DMSO-d<sub>6</sub>):
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δ 8.21 (d, J=7.8 Hz, H-5): Downfield shift from carboxylic acid conjugation
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δ 1.85 (septet, J=6.7 Hz, CH(CH<sub>3</sub>)<sub>2</sub>): Characteristic isobutyl splitting
Mass Spectrometry
High-resolution ESI-MS shows:
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[M+H]<sup>+</sup> at m/z 260.1287 (calc. 260.1287)
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Fragment ions at m/z 214 (CO<sub>2</sub> loss) and 156 (isoquinoline ring cleavage)
Biological Evaluation
Enzymatic Inhibition
Screening against kinase targets reveals:
| Target | IC<sub>50</sub> (μM) | Selectivity Index |
|---|---|---|
| EGFR kinase | 0.32 ± 0.07 | 12.4 |
| VEGFR-2 | 1.45 ± 0.21 | 2.8 |
| CDK2 | >50 | - |
The carboxylic acid moiety chelates kinase ATP-binding sites, while the isobutyl group fills hydrophobic pockets .
Cellular Activity
In A549 lung cancer cells:
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48h IC<sub>50</sub>: 8.7 μM (vs. 23.4 μM for erlotinib)
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Caspase-3 activation: 3.2-fold increase at 10 μM
Pharmaceutical Development
Salt Formation
Counterion screening enhances solubility:
| Salt form | Water solubility (mg/mL) | Crystalline stability |
|---|---|---|
| Free acid | 0.12 | Amorphous |
| Sodium | 12.7 | Hygroscopic |
| L-lysine | 8.3 | Stable crystal |
The lysine salt offers optimal balance between solubility and stability for formulation .
Metabolic Stability
Human liver microsome studies show:
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t<sub>1/2</sub>: 42 min (Phase I oxidation)
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Major metabolites: Hydroxylated isobutyl (m/z 276) and glucuronidated acid (m/z 436)
Challenges and Future Directions
Current limitations include:
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Moderate oral bioavailability (F=23% in rats)
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CYP-mediated drug-drug interaction potential
Ongoing structure-activity relationship (SAR) studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume